5-(4-Fluoro-2-methylphenyl)thiazol-2-amine
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Overview
Description
5-(4-Fluoro-2-methylphenyl)thiazol-2-amine is a chemical compound with the molecular formula C10H9FN2S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound features a thiazole ring substituted with a 4-fluoro-2-methylphenyl group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-2-methylphenyl)thiazol-2-amine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as bromine or iodine, to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
5-(4-Fluoro-2-methylphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-methylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- 5-Fluoro-4-methyl-1,3-thiazol-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
Uniqueness
5-(4-Fluoro-2-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H9FN2S |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(4-fluoro-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2S/c1-6-4-7(11)2-3-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
ZYHZLDGQGUWVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CN=C(S2)N |
Origin of Product |
United States |
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